Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate

Description

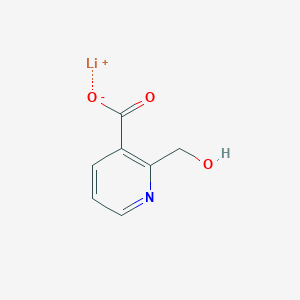

Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate is a lithium salt derived from the carboxylic acid functionalized pyridine derivative, 2-(hydroxymethyl)pyridine-3-carboxylic acid. The compound features a pyridine ring substituted with a hydroxymethyl group at position 2 and a carboxylate group at position 3, coordinated to a lithium cation.

Properties

IUPAC Name |

lithium;2-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Li/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKGMLLGAPKZAQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)CO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate typically involves the reaction of 2-(hydroxymethyl)pyridine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include:

Oxidation: 2-(carboxymethyl)pyridine-3-carboxylate

Reduction: 2-(hydroxymethyl)pyridine-3-methanol

Substitution: Various substituted pyridine derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate is a coordination compound featuring lithium as a cation and 2-(hydroxymethyl)pyridine-3-carboxylate as an anionic ligand. It is of interest in coordination chemistry and materials science because of its structural properties and potential applications. The compound is classified under metal-organic frameworks and chelating ligands, which are essential in chemical synthesis and catalysis. The compound has the CAS number 2126161-16-6 and belongs to lithium salts and pyridine derivatives.

Synthesis

this compound can be synthesized through the reaction between lithium salts and 2-(hydroxymethyl)pyridine-3-carboxylic acid, typically requiring precise control over temperature and pH to ensure complete reaction and product purity. Recrystallization techniques can be used to purify the final compound. Reactions involving this compound are typically conducted under inert atmospheres to prevent moisture interference.

Chemical Reactions

this compound can participate in various chemical reactions, particularly those involving coordination chemistry:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxyl group. The major product formed is 2-(carboxymethyl)pyridine-3-carboxylate.

- Reduction : The carboxylate group can be reduced to form an alcohol. The major product is 2-(hydroxymethyl)pyridine-3-methanol.

- Substitution : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, resulting in various substituted pyridine derivatives depending on the electrophile or nucleophile used.

Mechanism of Action

this compound acts as a chelating agent. Upon coordination with metal ions, it stabilizes various oxidation states and facilitates electron transfer processes essential in catalysis. It can also enhance the reactivity of certain metal ions, making them more effective catalysts in organic transformations. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects, influencing cellular signaling pathways and gene expression.

Scientific Research Applications

this compound has several scientific research applications:

- Chemistry : It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

- Biology : It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

- Industry : It is utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Carboxylates

The following table compares key structural and inferred properties of lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate with two analogous lithium carboxylates from :

Key Observations:

- Aromatic vs. Saturated Systems : The pyridine-based compound offers aromaticity, enhancing stability in redox environments compared to saturated pyrrolidine derivatives, which may favor catalytic flexibility .

Comparison with Hydroxymethyl-Substituted Bioactive Compounds

Key Observations:

- The hydroxymethyl group in the target lithium salt may confer synergistic effects in drug delivery systems or antimicrobial applications, though lithium’s ionic nature would dominate its chemical behavior.

- Unlike neutral organic compounds (e.g., β-sitosterol), the lithium carboxylate’s ionic character prioritizes applications in materials science over direct bioactivity .

Biological Activity

Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate (Li(+) HMPCA) is a lithium salt derived from 2-(hydroxymethyl)pyridine-3-carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of Li(+) HMPCA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Features

Li(+) HMPCA features a pyridine ring substituted with a hydroxymethyl group and a carboxylate group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

| Component | Structure | Functional Group |

|---|---|---|

| Pyridine Ring | Pyridine | Aromatic nitrogen-containing |

| Hydroxymethyl Group | -CH2OH | Alcohol |

| Carboxylate Group | -COO^- | Acidic |

Chemical Reactivity

Li(+) HMPCA can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of metal catalysts or specific reaction conditions, leading to the formation of various derivatives that may exhibit different biological activities .

The biological activity of Li(+) HMPCA is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, influencing cellular signaling pathways and gene expression . Key mechanisms include:

- Enzyme Modulation : Li(+) HMPCA may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

- Receptor Interaction : The compound has potential interactions with neurotransmitter receptors, which could impact neurological functions.

- Cell Signaling : It may influence intracellular signaling pathways, leading to various physiological effects.

Antimicrobial Properties

Li(+) HMPCA exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Potential

Research has explored the anticancer properties of Li(+) HMPCA. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Neuroprotective Effects

Given lithium's established role in neuroprotection, Li(+) HMPCA is being investigated for its potential therapeutic effects in neurological disorders such as bipolar disorder and depression. Its ability to stabilize mood and protect neuronal health is supported by various studies .

Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of Li(+) HMPCA, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µM, suggesting its potential use as an antimicrobial agent .

Study 2: Neuroprotective Effects

A preclinical study evaluated the neuroprotective effects of Li(+) HMPCA in a mouse model of Alzheimer's disease. Mice treated with Li(+) HMPCA showed improved cognitive function and reduced amyloid plaque deposition compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.